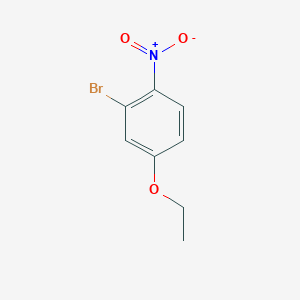

2-Bromo-4-ethoxy-1-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-ethoxy-1-nitrobenzene is a compound that is not directly studied in the provided papers. However, its structure can be inferred from the related compounds that have been investigated. It is a brominated and ethoxylated derivative of nitrobenzene, a compound known for its use in the synthesis of various chemicals, including medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials .

Synthesis Analysis

The synthesis of related bromo-nitrobenzene compounds has been explored in several studies. For instance, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, a compound with a similar substitution pattern to this compound, was prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives has been characterized using various spectroscopic techniques. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . The electronic structure of bromo- and nitrobenzene grafted onto Si(111) surfaces was investigated using ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), revealing the influence of molecule-molecule and molecule-substrate interactions .

Chemical Reactions Analysis

The reactivity of bromo-nitrobenzene compounds in chemical reactions has been documented. For instance, nitrobenzene and its derivatives react with hydrobromic acid upon irradiation to yield tribromoanilines . The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to form arylzinc compounds, which can further react with carbon dioxide . Additionally, the electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole .

Physical and Chemical Properties Analysis

The physical properties of bromo-nitrobenzene derivatives, such as smectic properties, have been studied. Some homologs of substituted nitrobenzenes exhibit notable smectic A and B phases, with molecular arrangements influenced by fluorophilic and polar interactions . The electronic properties of dibenzopentalenes synthesized from 2-bromo-1-ethynylbenzenes were consistent with theoretical calculations, indicating the potential for diverse electronic applications .

Aplicaciones Científicas De Investigación

Reactivity in Different Solvents

2-Bromo-4-ethoxy-1-nitrobenzene shows varied reactivity based on the solvent used. Studies like those by Hertog and Jouwersma (1953) have demonstrated that higher solvent polarity accelerates substitution processes, influencing the replacement of substituents in certain positions relative to the nitro group. This understanding aids in the synthesis of specific derivatives, such as 2-amino-3-ethoxy-6-nitropyridine, a sweetening substance analogue (Hertog & Jouwersma, 1953).

Synthesis Methods

The synthesis of ethoxy-4-nitrobenzene, an analog of this compound, has been explored using phase-transfer catalysts and ultrasound irradiation, as investigated by Wang and Rajendran (2007). This method exemplifies the efficiency of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions, offering insights into efficient synthesis techniques for similar compounds (Wang & Rajendran, 2007).

Photoelectrochemical Reduction

Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a related compound, reveals insights into the mechanisms of such reductions. This study helps understand the behavior of similar compounds under photoelectrochemical conditions, which can be relevant for applications in photochemistry and electrochemistry (Compton & Dryfe, 1994).

Electrosynthetic Applications

The electrochemical reductions of related compounds, such as 1-(2-bromoethyl)-2-nitrobenzene, have been explored by Du and Peters (2010). This research provides a pathway for synthesizing derivatives like 1-nitro-2-vinylbenzene and 1H-indole, offering potential applications in electrosynthesis (Du & Peters, 2010).

Intermediate in Pharmaceutical Synthesis

The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in the production of dofetilide (a medication for treating arrhythmia), has been investigated by Zhai Guang-xin (2006). This highlights its importance in the pharmaceutical industry (Zhai Guang-xin, 2006).

Surface Engineering Applications

Investigations into the grafting of benzene derivatives, including bromo- and nitrobenzene, onto Si(111) surfaces, as studied by Hunger et al. (2006), suggest potential applications in surface engineering and electronics. This research offers insights into the modification of electronic properties through molecular grafting (Hunger et al., 2006).

Electrocatalytic Sensing

Research by Vinoth et al. (2020) on the electrocatalytic sensing of nitrobenzene using zinc stannate-graphitic carbon nitride nanocomposites suggests potential applications of similar compounds in the development of sensitive and selective electrochemical sensors (Vinoth, Rajaitha, & Pandikumar, 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-4-ethoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .

Pharmacokinetics

It’s known that the compound is a yellow solid and can dissolve in organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can affect the course of the reaction . Additionally, the temperature and pressure conditions can also impact the reaction .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-ethoxy-1-nitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as bromine cation and nitro groups, which are strong electrophiles . The compound’s interactions with these biomolecules involve the formation of sigma bonds and the generation of positively charged intermediates, which are crucial for the substitution reactions to proceed .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to modify proteins and enzymes within the cell, leading to changes in cellular activities. These modifications can impact cell signaling pathways, resulting in altered gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its electrophilic aromatic substitution reactions. . These intermediates undergo further reactions, such as proton removal, to yield substituted benzene rings. The compound’s interactions with biomolecules, such as enzymes and proteins, involve the formation of these intermediates and subsequent reactions that lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression, enzyme activity, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for the compound’s biochemical activity and its effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, leading to changes in cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization can impact its interactions with biomolecules and its effects on cellular processes .

Propiedades

IUPAC Name |

2-bromo-4-ethoxy-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRFWCCICSGULX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)